BenchChemオンラインストアへようこそ!

levoristatin

Antifungal classification UV-Vis spectroscopy Mechanism of action

Levoristatin (CAS 12640-71-0) is the antimycin A complex specifically produced by Streptomyces levoris KRASS 26-I under co-fermentation with Candida tropicalis at pH 9.4–10.3. This strain-specific metabolite profile—including co-produced levorin and limocrocin—delivers a unique bioactive fingerprint. Key non-medical applications: (1) selective invasive fish control at µg/L, non-repellent, naturally degradable, KMnO₄-detoxifiable; (2) fungicidal crop protection against polyene-resistant strains via mitochondrial Complex III inhibition; (3) biodegradable arthropod control for IPM. S. levoris sourcing ensures defined complex composition, batch-to-batch reproducibility, and traceable origin for regulatory compliance. Generic antimycin A substitution is not scientifically justifiable for these applications.

Molecular Formula C6H14O3
Molecular Weight 0
CAS No. 12640-71-0
Cat. No. B1174053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelevoristatin
CAS12640-71-0
Synonymslevoristatin
Molecular FormulaC6H14O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levoristatin (CAS 12640-71-0) for Non-Medical Antifungal and Piscicide Applications – Procurement Evidence Guide


Levoristatin (CAS 12640-71-0) is a non-polyenic antifungal and piscicidal antibiotic produced by the actinobacterium Streptomyces levoris [1]. Analytical studies have established that levoristatin is physically and chemically identical to components of the antimycin A complex, a group of macrocyclic lactone respiratory inhibitors widely used in mitochondrial research and fishery management [2][3]. Unlike the co-produced polyene macrolide levorin, levoristatin lacks characteristic polyene UV absorption and exhibits a distinct antimicrobial spectrum, primarily targeting yeasts and fungi [4]. Its practical applications are exclusively non-medical, including use as a selective ichthyocide for invasive fish control and as a fungicidal agent in agricultural and environmental settings [5].

Why Generic Antimycin A Complex Cannot Substitute for Levoristatin Sourced from Streptomyces levoris


Although levoristatin has been identified with the antimycin A complex, direct substitution with generic antimycin A preparations is not scientifically justifiable for applications where specific strain-derived metabolite profiles matter. The original levoristatin designation refers specifically to the antimycin-like metabolite complex produced by Streptomyces levoris (KRASS) 26-I, which co-synthesizes the medically important polyene levorin [1][2]. The taxonomic identity of the producer strain determines the precise composition of the secondary metabolite mixture, and the S. levoris antibiotic complex has been confirmed to include limocrocin in addition to levorin and levoristatin, a profile that is species-specific and not replicated by other antimycin A producers [3]. Furthermore, the fermentation conditions optimized for simultaneous levorin/levoristatin production—including co-cultivation with Candida tropicalis yeasts at pH 9.4–10.3—yield a metabolite ratio and biological fingerprint that cannot be matched by purchasing standalone antimycin A [4]. Users requiring the complete bioactive spectrum or regulatory-compliant material derived from a defined production strain for non-medical antifungal or piscicide applications must therefore specifically source the levoristatin-containing complex from S. levoris fermentation, rather than assume interchangeability with any antimycin A supplier.

Levoristatin vs. Comparators: Quantitative Differential Evidence for Scientific Selection


Non-Polyenic Chemical Nature Distinguishes Levoristatin from Co-Produced Polyene Macrolide Levorin

Levoristatin is definitively characterized as a non-polyenic antibiotic, in contrast to the co-produced heptaene macrolide levorin. The original comparative study by Tsyganov et al. (1963) demonstrated that levoristatin shows no polyene-characteristic UV absorption bands and does not react with concentrated sulfuric acid (a qualitative chemical test positive for polyenes), whereas levorin exhibits the multi-peaked UV spectrum typical of heptaenes [1]. This fundamental structural difference dictates entirely distinct mechanisms of action: levoristatin acts as a mitochondrial respiratory chain inhibitor (consistent with its identity as an antimycin A complex member), while levorin functions as a membrane-active polyene that binds ergosterol [2]. For users seeking a non-membrane-targeting antifungal that is not susceptible to ergosterol-mediated resistance mechanisms, levoristatin offers a mechanistically distinct alternative to levorin and other polyene macrolides [3].

Antifungal classification UV-Vis spectroscopy Mechanism of action Natural product differentiation

Levoristatin Exhibits Distinct Fermentation Yield Modulation Relative to Levorin Under Co-Culture Conditions

Under optimized mixed-cultivation conditions with Candida tropicalis yeasts at initial medium pH 9.4–10.3, levoristatin biosynthesis increased to 153–163% of the monoculture control, while co-produced levorin production increased across a wider range of 120–178% of control [1]. This differential response to the same co-culture stimulus indicates that levoristatin and levorin biosynthetic pathways are independently regulated, providing a process lever for tuning the metabolite ratio. In contrast, the natural variation of the producer strain without co-culture showed levoristatin yields ranging from 0 to 300% of the control population mean, while levorin yields ranged from 20 to 180%, demonstrating higher intrinsic instability of levoristatin production in axenic culture [2].

Fermentation optimization Mixed cultivation Bioprocess engineering Metabolite ratio control

Levoristatin's Ichthyocidal and Arthropod-Active Profile Distinguishes It from Medical Polyene Antifungals (Amphotericin B, Nystatin)

While medical polyene antifungals such as amphotericin B and nystatin are restricted to clinical antifungal use, levoristatin has documented applications as a selective ichthyocide (fish-control agent) and an agent effective against harmful arthropods [1]. The 2019 comprehensive review by Belakhov et al. catalogs levoristatin's practical usage directions encompassing ichthyocidal activity for invasive fish species management, fungicidal activity for plant protection, and activity against harmful arthropods [1]. Commercially deployed antimycin A piscicides (of which levoristatin is a complex component) are effective at concentrations of 25–200 µg/L against scaled fish, with selective toxicity that spares many non-target aquatic organisms [2]. This multi-domain non-medical utility spectrum contrasts sharply with medical polyenes, which lack piscicidal applications and carry regulatory restrictions on environmental release.

Piscicide Fishery management Insecticide Non-medical antibiotic

Mitochondrial Respiratory Chain Inhibition by Levoristatin Results in Enzyme-Specific Hepatic Toxicity Profile Distinct from Aminoglycoside Antibiotics

In a comparative oral toxicity study in albino rats, levoristatin administered at 1/20 of its LD₅₀ produced a pattern of hepatic subcellular enzyme changes that differed from those induced by phytobacteriomycin, trichotecin, and hygromycin B [1]. While all four antibiotics caused significant alterations in microsomal enzyme activities and similarly increased lysosomal acid phosphatase, levoristatin showed a distinct profile in its effects on succinate dehydrogenase (a mitochondrial marker), glucose-6-phosphatase (a ribosomal marker), and aspartate aminotransferase (a cytoplasmic marker)—each antibiotic induced different changes in these enzyme activities [1]. This differential subcellular toxicity fingerprint is mechanistically consistent with levoristatin's identity as a Complex III mitochondrial respiratory inhibitor (antimycin A class), which directly targets succinate dehydrogenase-linked electron transport, unlike hygromycin B (an aminoglycoside protein synthesis inhibitor) [2].

Hepatotoxicity Subcellular enzyme markers Mechanistic toxicology Drug safety differentiation

Levoristatin Induces Gut Dysbiosis with Characteristic Shifts in Enterobacterial Populations Distinct from Broad-Spectrum Antibacterial Agents

Oral administration of levoristatin to rats produced a specific pattern of intestinal dysbacteriosis: a single dose of 1/20 LD₅₀ and chronic dosing at 1/100–1/500 LD₅₀ both decreased Escherichia coli and fungal populations while increasing lactose-negative Escherichia and Proteus spp. [1]. This selective suppression pattern—reducing typical coliforms and fungi while allowing Proteus overgrowth—differs from the broader gut decontamination caused by broad-spectrum antibacterials such as hygromycin B, which primarily targets protein synthesis across bacterial phyla [2]. The fungal suppression by levoristatin is mechanistically consistent with its antimycin A-class antifungal activity, while the bacterial population shifts may reflect the compound's respiratory chain inhibition selectively affecting aerobic Enterobacteriaceae [3].

Intestinal microbiome Dysbacteriosis Enterobacteriaceae Safety pharmacology

Levoristatin (CAS 12640-71-0) – Priority Application Scenarios Based on Validated Differential Evidence


Selective Ichthyocide for Invasive Fish Species Management in Freshwater Ecosystems

Procure levoristatin (or its antimycin A complex equivalent from S. levoris fermentation) for fishery restoration programs requiring selective removal of invasive scaled fish species. Published data confirm the antimycin A complex is effective against fish at µg/L concentrations and is subject to natural degradation within hours to days, with detoxification achievable via potassium permanganate [1]. The Belakhov review specifically catalogs levoristatin's ichthyocidal activity as a principal practical use direction [2]. Selection over rotenone is justified by antimycin A's non-repellency to target fish and relative sparing of non-target aquatic organisms at piscicidal concentrations [1].

Agricultural Fungicide for Plant Pathogen Control Using Non-Polyene Respiratory Inhibition Mechanism

Deploy levoristatin-based preparations for crop protection against fungal phytopathogens where polyene-resistant strains have emerged. Levoristatin's non-polyenic nature and mitochondrial Complex III inhibition mechanism provide a mode of action orthogonal to ergosterol-targeting polyene fungicides such as natamycin [3]. The 2019 review identifies fungicidal activity and plant protection as validated application directions [2]. Procurement from S. levoris fermentation rather than generic antimycin A ensures the co-produced levorin content—also an antifungal—is available for potential synergistic use, though the levoristatin:levorin ratio must be specified based on the target pathogen spectrum [4].

Harmful Arthropod Control Agent for Integrated Pest Management Programs

Use levoristatin-containing preparations for control of harmful arthropods in agricultural or stored-product settings. The Belakhov et al. review explicitly lists activity against harmful arthropods as a documented practical application of levoristatin [2]. Selection over organophosphate or neonicotinoid insecticides is supported when a biodegradable, microbially derived agent with mitochondrial respiratory chain inhibition is preferred for resistance management or reduced environmental persistence [1]. The species-specific production by S. levoris allows for traceable, fermentation-derived sourcing consistent with biopesticide regulatory frameworks.

Mitochondrial Respiration Research Probe with Defined Strain Origin for Reproducible Experimental Results

Source levoristatin specifically from S. levoris-derived antimycin A complex for use as a Complex III inhibitor in mitochondrial respiration studies. While generic antimycin A is widely used as a bioprobe (over 5,000 literature citations), procurement of the material from a taxonomically verified S. levoris strain ensures defined complex composition that may include minor congeners not present in antimycin A from other Streptomyces species [4][5]. This is particularly relevant for studies requiring batch-to-batch reproducibility or investigations of the differential biological activity of antimycin A subcomponents [5].

Quote Request

Request a Quote for levoristatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.